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Abstract
This technical guide provides a comprehensive analysis of the basicity and predicted pKa

values of 2-Methyl-1-morpholinopropan-2-amine. The document elucidates the fundamental

principles governing amine basicity, examines the specific structural features of the target

molecule that influence its acid-base properties, and presents detailed methodologies for both

experimental and computational pKa determination. By synthesizing theoretical knowledge with

practical protocols, this guide serves as an essential resource for scientists working with this

compound, particularly in the fields of medicinal chemistry and materials science, where

precise control over ionization state is critical for molecular design and application.

Introduction: The Significance of Basicity and pKa
2-Methyl-1-morpholinopropan-2-amine (CAS No: 6105-75-5) is a diamine featuring both a

primary amine and a tertiary morpholine nitrogen.[1] Its molecular structure presents two

potential sites for protonation, making a thorough understanding of its basicity and the

corresponding dissociation constants (pKa) paramount for its application.
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The pKa, the negative logarithm of the acid dissociation constant, is a critical physicochemical

parameter. In drug development, the ionization state of a molecule at physiological pH (typically

~7.4) dictates its solubility, permeability, target binding, and pharmacokinetic profile. For a basic

compound like an amine, we typically consider the pKa of its conjugate acid (pKaH).[2] A higher

pKaH value indicates that the conjugate acid is weaker, and consequently, the amine base is

stronger.[3] Understanding the distinct pKa values for the two nitrogen centers in 2-Methyl-1-
morpholinopropan-2-amine is therefore indispensable for predicting its behavior in biological

systems and for designing robust synthetic and purification protocols.

Table 1: Chemical Properties of 2-Methyl-1-morpholinopropan-2-amine

Property Value Source

IUPAC Name
2-methyl-2-morpholin-4-

ylpropan-1-amine
PubChem[4]

CAS Number 6105-75-5 ChemScene[1]

Molecular Formula C₈H₁₈N₂O PubChem[4]

Molecular Weight 158.24 g/mol PubChem[4]

Structure
CC(C)(CN)N1CCOCC1

(SMILES)
Smolecule[5]

Theoretical Framework: Structural Determinants of
Amine Basicity
The basicity of an amine is fundamentally derived from the availability of the lone pair of

electrons on the nitrogen atom to accept a proton.[3] The key structural and electronic factors

influencing this availability in 2-Methyl-1-morpholinopropan-2-amine are:

Inductive Effects: The primary amine (-NH₂) is attached to a neopentyl-like fragment. The

alkyl groups are electron-donating, increasing the electron density on the nitrogen and

thereby enhancing its basicity.

Steric Hindrance: The primary amine is on a carbon adjacent to a quaternary center, creating

significant steric bulk. While electronic effects suggest high basicity, steric hindrance can
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impede solvation of the resulting ammonium cation, which can sometimes decrease basicity

in aqueous media.

The Morpholine Moiety: The tertiary amine is part of a morpholine ring. The oxygen atom

within the ring exerts a significant electron-withdrawing inductive effect (-I effect), pulling

electron density away from the nitrogen atom. This delocalization reduces the availability of

the lone pair and makes the morpholine nitrogen considerably less basic than a simple

acyclic tertiary amine like triethylamine (pKaH ~10.75).[6]

Protonation Equilibria
The molecule possesses two basic centers, leading to two distinct protonation steps and two

corresponding pKa values. The first protonation will occur at the more basic site, followed by

the second protonation at the less basic site.

Protonation Pathway

Diamine (B)

Monoprotonated (BH+)

+ H+
(pKa1)

Diprotonated (BH2++)

+ H+
(pKa2)

Click to download full resolution via product page

Caption: Stepwise protonation of 2-Methyl-1-morpholinopropan-2-amine.

Based on the electronic effects, the primary amine is predicted to be the more basic center.
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Table 2: Predicted pKa Values for 2-Methyl-1-morpholinopropan-2-amine

Basic Center Predicted pKa (pKaH) Justification

Primary Amine (-NH₂) ~10.4 - 10.8

This site benefits from the

electron-donating effects of the

surrounding alkyl groups,

placing its basicity in the

typical range for primary

alkylamines.[3][6] Steric

hindrance may slightly

modulate this value.

Tertiary Morpholine Amine ~8.3 - 8.7

The electron-withdrawing

effect of the ring oxygen

significantly reduces basicity.

This value is consistent with

that of morpholine (pKa ~8.5)

and N-substituted

morpholines.

Methodologies for pKa Determination
Accurate pKa determination requires robust experimental or computational methods. The

choice of method depends on the required accuracy, available equipment, and substance

properties.

Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its simplicity and

accuracy.[7] It involves monitoring the pH of a solution of the amine as a standardized acid

titrant is added.

Experimental Workflow for Potentiometric Titration
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Potentiometric Titration Workflow

Sample Preparation pH Electrode
Calibration

Titration with
Standard Acid (e.g., HCl)

Record pH vs.
Titrant Volume

Plot Titration Curve
(pH vs. Volume)

Determine Equivalence
and Half-Equivalence Points

Calculate pKa Values
pKa = pH at 1/2 eq. point

Click to download full resolution via product page

Caption: Workflow for determining pKa via potentiometric titration.

Detailed Step-by-Step Protocol:

Preparation: Accurately weigh approximately 0.1 mmol of 2-Methyl-1-morpholinopropan-2-
amine and dissolve it in ~50 mL of deionized, CO₂-free water. Maintain a constant ionic

strength by adding a background electrolyte (e.g., 0.1 M KCl).

Calibration: Calibrate a high-quality combination pH electrode using at least two standard

buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature

(e.g., 25 °C).

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature.

Insert the calibrated pH electrode and a magnetic stir bar. Position the burette containing a

standardized solution of strong acid (e.g., 0.1 M HCl) above the beaker.

Execution: Begin stirring the solution and record the initial pH. Add the acid titrant in small,

precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize

before recording the value and the total volume of titrant added.

Data Analysis:

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

The curve will exhibit two distinct inflection points, corresponding to the neutralization of

the two amine groups.

Determine the first and second equivalence points (V_eq1 and V_eq2) from the maxima of

the first derivative plot (ΔpH/ΔV vs. V).
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The first pKa (pKa1, for the more basic primary amine) is equal to the pH at the first half-

equivalence point (V = V_eq1 / 2).

The second pKa (pKa2, for the less basic morpholine amine) is equal to the pH at the

midpoint between the first and second equivalence points (V = (V_eq1 + V_eq2) / 2).

Computational Protocol: pKa Prediction
Computational chemistry offers a powerful alternative for estimating pKa values, especially

during early-stage drug discovery when the physical sample may not be available.[8] Methods

often involve calculating the Gibbs free energy change (ΔG) for the deprotonation of the

conjugate acid.

Computational Workflow for pKa Prediction

Computational pKa Prediction Workflow

Build 3D Structures
(Base & Protonated Forms)

Gas-Phase Geometry
Optimization (DFT)

Calculate Solvation
Free Energy (e.g., SMD, COSMO)

Calculate Gas-Phase
Free Energy

Calculate ΔG of
Deprotonation in Solution

Calculate pKa via
Thermodynamic Cycle

Click to download full resolution via product page

Caption: A typical workflow for ab initio pKa prediction.

Methodology Outline:

Structure Generation: Generate 3D structures for the neutral base and its two distinct

monoprotonated forms (protonated at the primary amine and protonated at the morpholine

nitrogen).

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for all

species in the gas phase using a suitable level of theory, such as B3LYP with a 6-31G(d)
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basis set.[9]

Solvation Energy Calculation: Calculate the free energy of solvation for each optimized

structure using an implicit solvent model like the SMD (Solvation Model based on Density) or

COSMO (Conductor-like Screening Model).[10][11]

Thermodynamic Cycle: The pKa is calculated using the following thermodynamic

relationship:

pKa = (ΔG*_(sol) / (2.303 * RT)) + C

Where ΔG*_(sol) is the free energy of the deprotonation reaction in solution, and C is a

constant that includes the free energy of the proton in solution, which is often determined by

referencing against a set of compounds with known experimental pKa values.[9]

Analysis: The calculation is performed for both protonated forms. The form with the lower

calculated pKa corresponds to the more acidic conjugate acid (weaker base), while the

higher pKa corresponds to the less acidic conjugate acid (stronger base).

Conclusion
2-Methyl-1-morpholinopropan-2-amine is a diamine with two distinct basic centers. A

comprehensive analysis of its structure indicates that the primary amine (pKaH ≈ 10.4-10.8) is

significantly more basic than the tertiary morpholine nitrogen (pKaH ≈ 8.3-8.7). This difference

is primarily attributed to the electron-donating alkyl groups enhancing the basicity of the primary

amine and the electron-withdrawing effect of the ether oxygen reducing the basicity of the

morpholine nitrogen. For researchers and drug developers, this differential basicity is a key

feature that will govern the molecule's behavior in various chemical and biological

environments. The experimental and computational protocols detailed herein provide a robust

framework for the precise and reliable determination of these critical pKa values, facilitating

informed decision-making in synthesis, formulation, and biological screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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